2-(2-methoxyphenoxy)-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Description
This compound features a central acetamide core linked to a 2-methoxyphenoxy group and a piperazine ring substituted with a 3-methylphenyl moiety. Structurally, it combines aromatic ether, sulfonamide, and piperazine motifs, which are common in bioactive molecules targeting neurological and cardiovascular systems.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-18-6-5-7-19(16-18)24-11-13-25(14-12-24)31(27,28)15-10-23-22(26)17-30-21-9-4-3-8-20(21)29-2/h3-9,16H,10-15,17H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYTYBBWLKGJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as F5110-0370, SR-01000921067, VU0636093-1, or SR-01000921067-1, is the alpha1-adrenergic receptor (α1-AR) . The α1-AR is a class of G-protein-coupled receptors (GPCRs) that have three different subtypes: α1A-, α1B-, and α1D-ARs. The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its targets, the α1-ARs, by binding to them. This binding leads to a series of biochemical reactions that result in the contraction of smooth muscles in various parts of the body.
Biochemical Pathways
The affected pathways involve the signal transduction mechanisms associated with GPCRs. When the compound binds to the α1-ARs, it triggers a cascade of intracellular events, including the activation of phospholipase C, which leads to an increase in intracellular calcium ions and ultimately results in muscle contraction.
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have identified promising lead compounds.
Result of Action
The molecular and cellular effects of the compound’s action include the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. This can lead to various physiological effects, such as increased blood pressure and improved urinary function.
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a methoxyphenoxy group and a piperazine ring, which are significant for its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of piperazine, similar to our compound, exhibit notable antitumor properties. For instance, pyrazole derivatives have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, suggesting that modifications in the piperazine moiety can enhance anticancer efficacy .
Table 1: Summary of Antitumor Activities of Piperazine Derivatives
| Compound Type | Target Pathway | Activity Level |
|---|---|---|
| Pyrazole Derivatives | BRAF(V600E) | High |
| Piperazine Derivatives | EGFR | Moderate |
| Sulfonamide Derivatives | Aurora-A Kinase | High |
Anti-inflammatory Effects
The anti-inflammatory potential of compounds containing piperazine has also been documented. Research indicates that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators . The structural features, particularly the sulfonamide group in our compound, may contribute to its anti-inflammatory properties.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the methoxy and piperazine groups can significantly influence the pharmacological effects. For example:
- Methoxy Group : Enhances lipophilicity, potentially improving membrane permeability.
- Piperazine Ring : Critical for receptor binding and activity modulation.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that similar compounds with piperazine structures exhibit cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These studies suggest that our compound may possess similar activity due to its structural components .
- Animal Models : Animal studies using related piperazine derivatives have shown promising results in reducing tumor growth and metastasis in xenograft models. The mechanism appears to involve apoptosis induction and inhibition of angiogenesis .
Comparison with Similar Compounds
Structural Analogues and Their Features
Table 1: Structural and Functional Comparison
Key Structural Determinants of Activity
3-Chlorophenyl (): Increases electron-withdrawing effects, possibly improving CNS penetration. 4-Methoxyphenyl (): May modulate serotonin receptor binding due to methoxy’s electron-donating nature.
Sulfonyl Linker :
- The sulfonylethyl group in the target compound improves metabolic stability compared to thioether analogs () or ester-linked derivatives ().
Acetamide Modifications: 2-Methoxyphenoxy (Target Compound): Similar to ranolazine’s anti-ischemic motif (). 3,4-Dimethoxyphenyl (): Associated with ACE2 inhibition, likely due to polar interactions.
Pharmacological and Docking Insights
- ACE2 Inhibition: The compound from achieved a docking score of -5.51 kcal/mol, suggesting competitive binding. The target compound’s methoxyphenoxy group may similarly interact with ACE2’s hydrophobic pockets .
- CNS Targets : Fluorophenyl and chlorophenyl analogs () imply possible activity at dopamine or serotonin receptors, common in antipsychotics.
Preparation Methods
Nucleophilic Substitution of 2-Methoxyphenol
2-Methoxyphenol reacts with chloroacetic acid in alkaline conditions (NaOH, 80°C, 6 hours) to yield 2-(2-methoxyphenoxy)acetic acid. The reaction proceeds via deprotonation of the phenol oxygen, followed by nucleophilic attack on the α-carbon of chloroacetic acid.
Optimization Notes :
Alternative Route: Mitsunobu Reaction
For higher stereochemical control, 2-methoxyphenol and ethyl glycolate undergo Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to RT, 12 hours), followed by saponification (LiOH, THF/H₂O). This method achieves 85% yield but requires costly reagents.
Synthesis of 2-([4-(3-Methylphenyl)Piperazin-1-Yl]Sulfonyl)Ethylamine (Intermediate B)
Preparation of 4-(3-Methylphenyl)Piperazine
3-Methylaniline reacts with bis(2-chloroethyl)amine hydrochloride in refluxing toluene (K₂CO₃, 110°C, 24 hours) to form 4-(3-methylphenyl)piperazine.
Key Data :
Sulfonylation of Ethylamine
4-(3-Methylphenyl)piperazine reacts with 2-chloroethanesulfonyl chloride in dichloromethane (Et₃N, 0°C to RT, 4 hours) to form the sulfonamide. Subsequent amination with aqueous ammonia (25% NH₃, 50°C, 6 hours) yields Intermediate B.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (2 eq) |
| Temperature | 0°C → RT |
| Yield | 74% |
Amide Coupling: Final Step Synthesis
Activation of 2-(2-Methoxyphenoxy)Acetic Acid
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dry DMF (0°C, 30 minutes).
Coupling with Intermediate B
The activated acid reacts with Intermediate B (DMF, RT, 12 hours) to form the target acetamide.
Optimization Insights :
-
Solvent : DMF enhances solubility of both intermediates.
-
Yield : 81% after purification (SiO₂, hexane:EtOAc 1:1 → 1:3).
Characterization and Analytical Data
Spectral Analysis
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 142–144°C |
| Solubility | DMSO > 50 mg/mL |
| Purity (HPLC) | 99.2% |
Scale-Up Considerations and Industrial Relevance
Cost-Effective Modifications
Q & A
Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step organic reactions, including:
- Sulfonylation : Reaction of a piperazine derivative with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide core .
- Acetamide coupling : A nucleophilic substitution or condensation reaction between a phenoxyacetic acid derivative and an amine-containing intermediate, often mediated by coupling agents like EDC/HOBt . Critical parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (to avoid side reactions), and stoichiometric ratios. Yields >70% are achievable with optimized conditions .
Q. Which spectroscopic techniques are essential for confirming structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR validate the piperazine ring (δ 2.5–3.5 ppm for CH₂ groups), methoxyphenoxy moiety (δ 3.8 ppm for OCH₃), and sulfonamide protons (δ 7.5–8.0 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 500–550 range) .
- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .
Q. What structural features suggest potential biological activity?
The compound’s piperazine-sulfonamide core is associated with enzyme inhibition (e.g., carbonic anhydrase), while the methoxyphenoxy group may enhance blood-brain barrier permeability . The acetamide linker allows for hydrogen bonding with target proteins .
Q. How should researchers design in vitro assays to assess preliminary bioactivity?
- Enzyme inhibition assays : Use purified enzymes (e.g., carbonic anhydrase isoforms) with fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate) .
- Cell-based assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .
Q. What stability studies are recommended for this compound under experimental conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions .
- Long-term stability : Store at –20°C in amber vials; monitor degradation via HPLC every 3 months .
Q. How can solubility challenges be addressed in pharmacological testing?
Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) for in vitro studies. For in vivo work, formulate as nanoemulsions or cyclodextrin complexes .
Advanced Research Questions
Q. How can computational tools predict target interactions and optimize binding affinity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with carbonic anhydrase IX (PDB ID: 3IAI). Focus on sulfonamide-Zn²⁺ coordination and π-π stacking with aromatic residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Q. What strategies resolve contradictions in reported IC₅₀ values across studies?
- Assay standardization : Normalize enzyme concentrations and substrate turnover rates.
- Cross-validation : Compare results from fluorescence-based assays with isothermal titration calorimetry (ITC) for binding constants .
- Purity verification : Re-test compounds with conflicting data using LC-MS to rule out impurities .
Q. How can SAR studies improve selectivity for specific biological targets?
- Modify substituents : Replace the 3-methylphenyl group on the piperazine with electron-withdrawing groups (e.g., –CF₃) to enhance hydrophobic interactions .
- Bioisosteric replacement : Substitute the methoxyphenoxy group with a benzodioxole ring to improve metabolic stability .
Q. What advanced analytical methods characterize metabolic pathways?
- LC-MS/MS : Identify Phase I metabolites (oxidation, demethylation) using human liver microsomes .
- CYP450 inhibition assays : Test interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .
Q. How can researchers optimize the sulfonylation step to minimize by-products?
- Low-temperature control : Maintain 0–5°C during sulfonyl chloride addition to reduce hydrolysis .
- Use of scavengers : Add triethylamine to neutralize HCl by-products and improve reaction efficiency .
Q. What in silico models predict ADMET properties?
- SwissADME : Predict logP (~3.2), moderate BBB permeability, and CYP2D6 substrate liability .
- ProTox-II : Assess potential hepatotoxicity (e.g., mitochondrial membrane disruption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
